N-(4-fluorophenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. The presence of the fluorophenyl and methoxybenzene groups in this compound suggests potential unique chemical and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible reaction of carbon dioxide and water into bicarbonate and protons.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, possibly inhibiting its function . This inhibition could lead to changes in the biochemical processes regulated by the enzyme.
Biochemical Pathways
If we consider its potential target, carbonic anhydrase 2, the compound could impact the carbon dioxide transport and ph regulation in the body .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, determining how effectively it can reach its target site and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)anthranilic acid
- N-(4-fluorophenyl)-3-methoxybenzamide
Uniqueness
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide is unique due to the combination of the fluorophenyl and methoxybenzene groups, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-12-3-2-4-13(9-12)19(16,17)15-11-7-5-10(14)6-8-11/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPWRUJBZQRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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